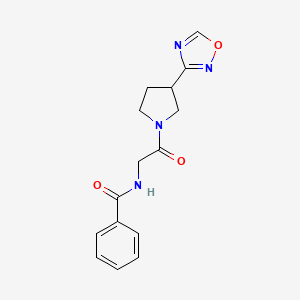

N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrrolidine rings, as well as the amide linkage connecting them. The oxadiazole ring is aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a variety of conformations .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and pyrrolidine rings, as well as the amide linkage. The oxadiazole ring is electron-deficient and could potentially undergo electrophilic substitution reactions . The pyrrolidine ring could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability and rigidity, while the pyrrolidine ring could influence its solubility and conformational flexibility .Scientific Research Applications

1,3,4-Oxadiazole Compounds in Medicinal Chemistry

The 1,3,4-oxadiazole ring, a structural feature of the compound , is highlighted in research for its efficacy in binding with different enzymes and receptors through multiple interactions. This has led to the development of numerous 1,3,4-oxadiazole-based compounds with therapeutic potential for treating a wide range of ailments. Their applications cover anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral activities among others, underscoring their versatility and value in drug development (Verma et al., 2019).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a broad spectrum of biological activities, which can be enhanced through structural modifications. These modifications have led to the synthesis of more effective and potent drugs. The oxadiazole moiety, in particular, demonstrates significant antimicrobial, anticancer, and anti-inflammatory properties. These findings indicate the potential for the development of new drugs based on oxadiazole structures (Jalhan et al., 2017).

Significance of 1,3,4-Oxadiazole in New Drug Development

The 1,3,4-oxadiazole core is recognized for its wide range of pharmacological properties among five-membered nitrogen heterocycles. It serves as a bioisostere of carboxylic acids, carboxamides, and esters, contributing to its widespread application in various fields, including as polymers, luminescence materials, and in corrosion inhibition. This review emphasizes the significance of the 1,3,4-oxadiazole core in the development of new therapeutic agents, highlighting its efficacy and reduced toxicity (Rana et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, another component of the compound in focus, is extensively utilized in medicinal chemistry for its ability to introduce stereochemistry and three-dimensional coverage in molecular structures. This review details the use of pyrrolidine and its derivatives in creating bioactive molecules with selectivity towards various targets. It outlines synthetic strategies, the influence of steric factors on biological activity, and the structure-activity relationship of compounds containing the pyrrolidine ring (Li Petri et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the wide range of activities exhibited by other oxadiazole-containing compounds, it could be of interest in the development of new drugs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,2,4-oxadiazol moiety, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It has been suggested that halogenated n-(1,3,4-oxadiazol-2-yl)benzamides can cause bacterial membrane depolarization and regulate iron carrier biosynthesis and heme regulation . Iron deprivation is part of the mechanism leading to bacterial death .

Biochemical Pathways

It has been suggested that similar compounds can regulate iron carrier biosynthesis and heme regulation , which could potentially affect various biochemical pathways related to iron metabolism and heme synthesis.

Result of Action

It has been suggested that similar compounds can cause bacterial membrane depolarization , which could potentially lead to bacterial cell death.

Properties

IUPAC Name |

N-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-13(8-16-15(21)11-4-2-1-3-5-11)19-7-6-12(9-19)14-17-10-22-18-14/h1-5,10,12H,6-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEQAOPVOBVGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2925277.png)

![2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2925283.png)

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)

![7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2925291.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2925298.png)